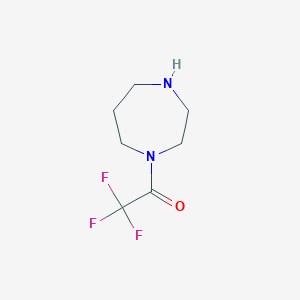

1-(Trifluoroacetyl)-1,4-diazepane

Übersicht

Beschreibung

1-(Trifluoroacetyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The trifluoroacetyl group attached to the diazepane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoroacetyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

1,4-Diazepane+Trifluoroacetic Anhydride→this compound+Acetic Acid

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Trifluoroacetyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.

Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of trifluoromethyl derivatives.

Substitution: Formation of substituted diazepane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Trifluoroacetyl)-1,4-diazepane is recognized for its role as a precursor in the synthesis of biologically active compounds. Specifically, derivatives of 1,4-diazepines have been extensively studied for their pharmacological activities:

- Antineoplastic Agents : Research indicates that certain 1,4-diazepines exhibit antitumor activity. For example, compounds synthesized from this compound have shown promise in developing new antineoplastic drugs .

- CNS Activity : The 1,4-diazepine structure is prevalent in many central nervous system (CNS) active agents. These compounds can act as anxiolytics or sedatives, with derivatives being explored for their efficacy in treating anxiety and depression .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds. The trifluoroacetyl group enhances the reactivity of the diazepane ring, facilitating the formation of complex structures under mild conditions .

- Fluorinated Compounds : The presence of trifluoromethyl groups is crucial in medicinal chemistry for enhancing metabolic stability and bioavailability. Research has focused on synthesizing trifluoromethylated diazepines that could lead to new therapeutic agents .

Biological Studies

Recent studies have highlighted the biological implications of compounds derived from this compound:

- Kinase Inhibition : Some derivatives have been identified as selective inhibitors for mutant forms of epidermal growth factor receptor (EGFR) kinases. This specificity suggests potential applications in targeted cancer therapies .

- Peptidomimetics : Due to their structural similarity to peptides, 1,4-diazepines are being investigated as peptidomimetic scaffolds. This application could lead to the development of novel drugs that mimic peptide functions while offering improved stability and bioactivity .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds/Studies |

|---|---|---|

| Medicinal Chemistry | Antineoplastic and CNS-active agents | Trifluoromethylated diazepines |

| Synthetic Methodologies | Building block for heterocycles and complex organic compounds | Synthesis of novel fluorinated heterocycles |

| Biological Studies | Kinase inhibitors and peptidomimetic scaffolds | Selective EGFR inhibitors |

Case Study 1: Antineoplastic Efficacy

A study demonstrated that derivatives synthesized from this compound exhibited significant antitumor activity against various cancer cell lines. The researchers utilized a series of substitutions on the diazepane ring to optimize biological activity, leading to promising results for further development into anticancer drugs .

Case Study 2: CNS Activity

Research into the CNS effects of diazepine derivatives revealed that specific modifications to the trifluoroacetyl group can enhance anxiolytic properties while reducing side effects commonly associated with traditional benzodiazepines. This study emphasizes the potential for developing safer alternatives for anxiety treatment .

Wirkmechanismus

The mechanism of action of 1-(Trifluoroacetyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Trifluoroacetyl)-piperidine: Another trifluoroacetyl-containing compound with a six-membered ring.

1-(Trifluoroacetyl)-pyrrolidine: A five-membered ring analog.

1-(Trifluoroacetyl)-azepane: A seven-membered ring analog without the second nitrogen atom.

Uniqueness

1-(Trifluoroacetyl)-1,4-diazepane is unique due to the presence of two nitrogen atoms in the seven-membered ring, which can participate in hydrogen bonding and other interactions. This structural feature can influence the compound’s reactivity and binding properties, making it distinct from its analogs.

Biologische Aktivität

1-(Trifluoroacetyl)-1,4-diazepane is a compound belonging to the class of 1,4-diazepines, which are seven-membered heterocycles containing two nitrogen atoms. This compound has garnered interest due to its unique structural properties and potential biological activities. The presence of trifluoroacetyl and diazepane moieties suggests a range of interactions that may influence its biological profile. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : CHClFNO

Molecular Weight : 232.63 g/mol

IUPAC Name : 1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone; hydrochloride

Canonical SMILES : C1CNCCN(C1)C(=O)C(F)(F)F.Cl

The compound is characterized by a trifluoroacetyl group that enhances lipophilicity and potentially increases its bioavailability in biological systems.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds in the diazepine class have been shown to inhibit enzymes such as farnesyltransferase (FT), which is crucial in cancer cell proliferation. The presence of hydrophobic substituents and specific functional groups enhances their inhibitory potency .

- Neuroactive Properties : Diazepine derivatives are known for their neuroactive effects, potentially acting as anxiolytics or anticonvulsants. The structural characteristics of this compound suggest similar properties may be explored .

Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of various diazepine derivatives, including this compound. The synthesized compounds were evaluated for their ability to inhibit cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against specific cancer types, suggesting potential therapeutic applications in oncology .

Study 2: Neurotoxicity Assessment

Another research effort focused on assessing the neurotoxic effects of related diazepine compounds. It was found that some derivatives could modulate neurotransmitter activity without exhibiting significant neurotoxic effects at therapeutic doses. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy while minimizing adverse effects .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-4-1-2-11-3-5-12/h11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHQTRXNMLTEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.